![molecular formula C22H20O2 B14184222 5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-87-3](/img/structure/B14184222.png)
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the use of Grubbs’ catalysts in olefin metathesis reactions can facilitate the formation of cyclic enol ethers . Additionally, molecular iodine can catalyze the synthesis of substituted pyrans under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production. Techniques such as continuous flow chemistry and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with therapeutic properties.
Medicine: It could be investigated for its potential use in drug development.
Industry: It may be used in the development of advanced materials with unique properties
Mécanisme D'action
The mechanism of action of 5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyrans: These compounds share a similar pyran ring structure and can undergo similar chemical reactions.
Pinacol Boronic Esters: These compounds are valuable building blocks in organic synthesis and can undergo various functionalization reactions.
Uniqueness
5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its specific structural features, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
923026-87-3 |
|---|---|
Formule moléculaire |
C22H20O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
5-phenyl-1-propan-2-yl-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C22H20O2/c1-14(2)22-18-12-16-10-6-7-11-17(16)20(15-8-4-3-5-9-15)21(18)19(23)13-24-22/h3-12,14,22H,13H2,1-2H3 |
Clé InChI |
WYGRZPFGHNOLEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C2=CC3=CC=CC=C3C(=C2C(=O)CO1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tribenzyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14184145.png)
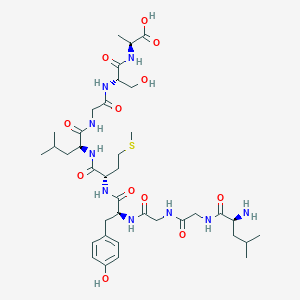
![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
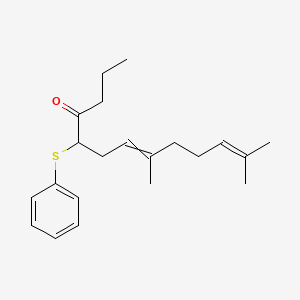
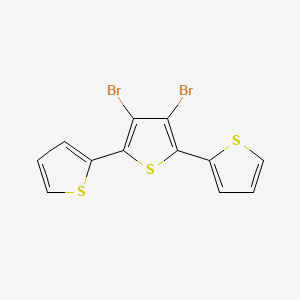
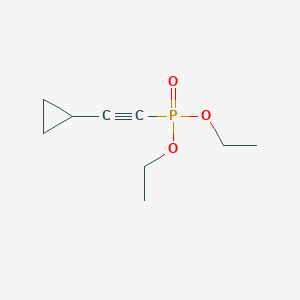
![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)


![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

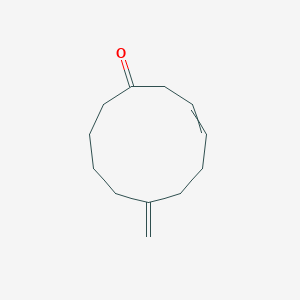
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
